2-Hydroxyphenylsulphur pentafluoride

Vue d'ensemble

Description

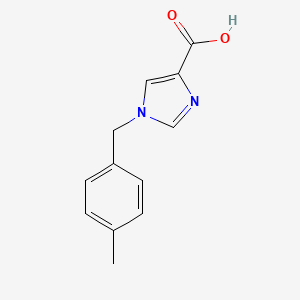

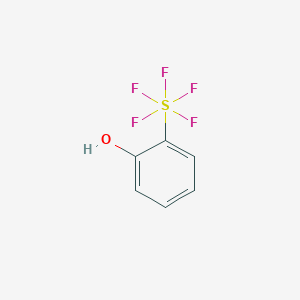

2-Hydroxyphenylsulphur pentafluoride (2-HPSPF) is a sulfur-containing organic compound with the molecular formula C6H6F5S. It is a colorless, volatile liquid that is highly reactive and flammable. 2-HPSPF is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in various laboratory experiments and as a catalyst in organic synthesis.

Applications De Recherche Scientifique

Perfluoroalkyl Derivatives of Sulphur Reactions

- Compounds related to sulphur pentafluoride have been studied for their reactions with various other chemicals. For instance, the reaction of sulphur chloride pentafluoride with trifluoroethylene under specific conditions yields compounds that further undergo pyrolysis and other reactions (Banks, Haszeldine, & Morton, 1969).

Industrial Applications in Medicines and Agrochemicals

- Arylsulfur pentafluorides, which include derivatives of sulphur pentafluoride, are significant in various industries such as medicine and agrochemicals. They are valued for their high electronegativity and lipophilicity, characteristics imparted by the stable SF5 group. This makes them key components in new materials (Umemoto, Garrick, & Saito, 2012).

Synthesis of Tetrafluorophenoxthiines

- Research involving pentafluorobenzene, a related compound, focuses on synthesizing tetrafluorophenoxthiines, a process that involves CF bond activation and is notable for its application in various chemical reactions (Yu et al., 2013).

Extraction of Oxygen from Oxides and Silicates

- Bromine pentafluoride, a compound similar to sulphur pentafluoride, is used for extracting oxygen from oxides and silicates for isotopic analysis. This technique offers advantages over other methods in terms of yield and precision (Clayton & Mayeda, 1963).

Improved Water Flux in Nanofiltration Membranes

- In the field of materials science, sulphur pentafluoride derivatives have been utilized in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes show enhanced water flux capabilities, making them effective for dye treatment applications (Liu et al., 2012).

Chemical Detection and Safety

- The detection of sulfur pentafluoride and related compounds is crucial for safety, especially in handling decomposed SF6, a gas insulated in power systems. Several assays have been developed for detecting these compounds, with varying levels of sensitivity and practicality (Griffin, Baker, & Sauers, 1994).

Catalytic Applications in Organic Synthesis

- Arylsulfur chlorotetrafluorides, closely related to sulphur pentafluoride, are used as fluorinating agents in organic synthesis. They facilitate the conversion of various substrates, including alcohols and sulfur compounds, into organofluoro compounds, which are valuable in numerous industrial applications (Umemoto & Singh, 2012).

Propriétés

IUPAC Name |

2-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-4-2-1-3-5(6)12/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVXSUWUMQLKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyphenylsulphur pentafluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(tert-Butoxycarbonyl)amino]-2-ethylcyclopropanecarboxylic acid](/img/structure/B1371494.png)